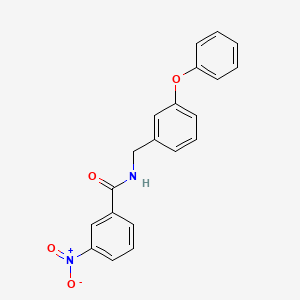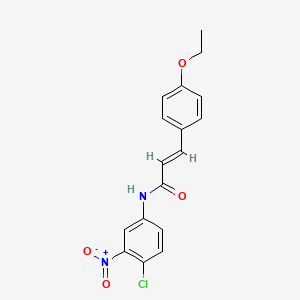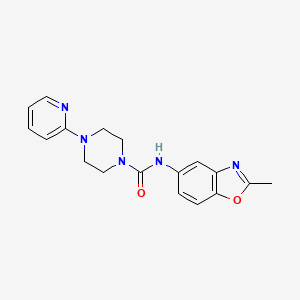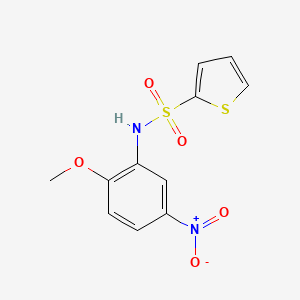
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dimethoxypyrimidinyl group connected via a urea linkage. Its distinct chemical properties make it a subject of interest in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine.
Reaction Conditions: The two starting materials are reacted in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.
Industrial Production: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the urea group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)thiourea: This compound has a thiourea linkage instead of a urea linkage, which affects its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)carbamate: The carbamate derivative exhibits different properties due to the presence of a carbamate group instead of a urea group.
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)amide: The amide derivative has distinct chemical and biological properties compared to the urea compound.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVRGWAWYZPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide](/img/structure/B5777235.png)

![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5777250.png)


![N-(3-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5777274.png)
![3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)
![1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-methylpiperidine](/img/structure/B5777289.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)
